![molecular formula C23H31N5O5Si B14471421 N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]adenosine CAS No. 69504-08-1](/img/structure/B14471421.png)
N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]adenosine is a compound that features a benzoyl group attached to the nitrogen atom of adenosine, with a tert-butyl(dimethyl)silyl group protecting the 3’-hydroxyl group. This compound is often used in organic synthesis and biochemical research due to its unique properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]adenosine typically involves the protection of the hydroxyl group of adenosine using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent . The benzoylation of the nitrogen atom is achieved using benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]adenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl group, using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/pyridine
Reduction: LiAlH4, NaBH4
Substitution: Amines, alcohols, and other nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]adenosine is widely used in scientific research, including:
Mécanisme D'action
The mechanism of action of N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]adenosine involves its ability to protect specific functional groups during chemical reactions. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing reactions at the 3’-hydroxyl group, while the benzoyl group stabilizes the nitrogen atom . This allows for selective reactions at other sites on the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzoyl-2’-O-[tert-butyl(dimethyl)silyl]adenosine
- N-Benzoyl-5’-O-[tert-butyl(dimethyl)silyl]adenosine
- N-Benzoyl-3’-O-[trimethylsilyl]adenosine
Uniqueness
N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]adenosine is unique due to the specific positioning of the tert-butyl(dimethyl)silyl group at the 3’-hydroxyl position, which provides enhanced stability and selectivity compared to other similar compounds .
Propriétés
Numéro CAS |
69504-08-1 |
|---|---|
Formule moléculaire |
C23H31N5O5Si |
Poids moléculaire |
485.6 g/mol |
Nom IUPAC |
N-[9-[(2R,3R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C23H31N5O5Si/c1-23(2,3)34(4,5)33-18-15(11-29)32-22(17(18)30)28-13-26-16-19(24-12-25-20(16)28)27-21(31)14-9-7-6-8-10-14/h6-10,12-13,15,17-18,22,29-30H,11H2,1-5H3,(H,24,25,27,31)/t15-,17-,18-,22-/m1/s1 |
Clé InChI |
RAJBGPZOQRMZRL-UVLLPENVSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


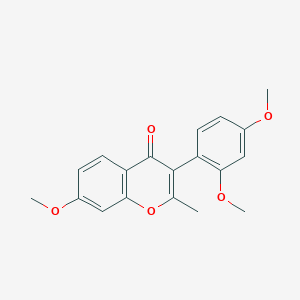
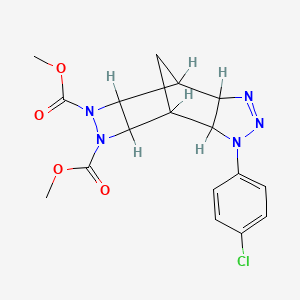
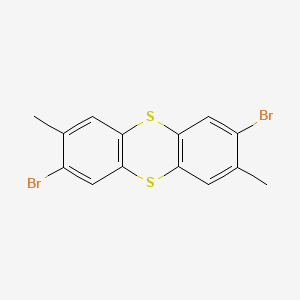

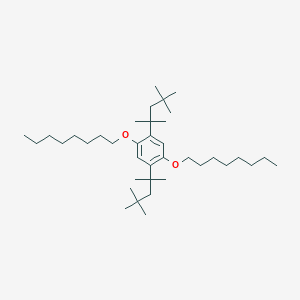
![2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile](/img/structure/B14471374.png)
![N-(4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14471387.png)
![(5s)-6,6-Dimethyl-5-[(6r)-6-methyl-8-oxo-6,8-dihydrofuro[3,4-e][1,3]benzodioxol-6-yl]-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-6-ium chloride](/img/structure/B14471400.png)
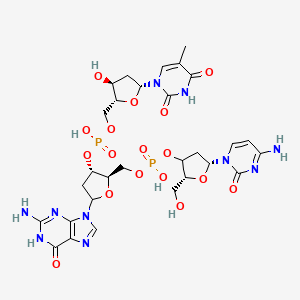
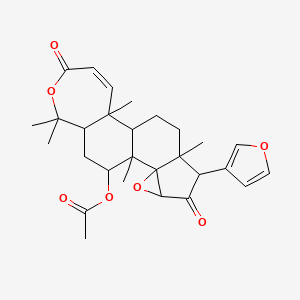

![3-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14471429.png)

![4-[Chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate](/img/structure/B14471437.png)
